molecular formula C42H78N2O5 B13775117 2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) CAS No. 67952-92-5

2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate)

Cat. No.: B13775117
CAS No.: 67952-92-5
M. Wt: 691.1 g/mol
InChI Key: JWJIIBQZLOAOEQ-KERQWJGTSA-N
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Description

2-[2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) is a structurally complex amphiphilic compound featuring:

  • A 4,5-dihydroimidazole core with a heptadecenyl (C17 unsaturated alkyl) substituent at the 2-position.
  • An ethyl oleate (C18:1 fatty acid ester) group linked to the imidazole nitrogen.
  • A hydroxyacetate counterion, which introduces additional polarity and hydrogen-bonding capacity.

This compound likely functions as a cationic surfactant or emulsifier due to its imidazolium-derived polar head and hydrophobic alkyl/oleate chains. Its unsaturated heptadecenyl and oleate moieties enhance fluidity and solubility in nonpolar matrices, while the hydroxyacetate improves water compatibility .

Properties

CAS No.

67952-92-5

Molecular Formula

C42H78N2O5

Molecular Weight

691.1 g/mol

IUPAC Name

2-[2-[(E)-heptadec-1-enyl]-4,5-dihydroimidazol-1-yl]ethyl (Z)-octadec-9-enoate;2-hydroxyacetic acid

InChI

InChI=1S/C40H74N2O2.C2H4O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-39-41-35-36-42(39)37-38-44-40(43)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2;3-1-2(4)5/h18,20,31,33H,3-17,19,21-30,32,34-38H2,1-2H3;3H,1H2,(H,4,5)/b20-18-,33-31+;

InChI Key

JWJIIBQZLOAOEQ-KERQWJGTSA-N

Isomeric SMILES

CCCCCCCCCCCCCCC/C=C/C1=NCCN1CCOC(=O)CCCCCCC/C=C\CCCCCCCC.C(C(=O)O)O

Canonical SMILES

CCCCCCCCCCCCCCCC=CC1=NCCN1CCOC(=O)CCCCCCCC=CCCCCCCCC.C(C(=O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) typically involves the reaction of heptadecenyl imidazole with oleic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as sulfuric acid, and requires controlled temperature and pressure to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous monitoring of reaction parameters to maintain product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuric acid, potassium permanganate, hydrogen peroxide, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions yield oxides, while reduction reactions produce reduced derivatives.

Scientific Research Applications

2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-[2-(heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) involves its interaction with specific molecular targets and pathways. The imidazole ring plays a crucial role in binding to target molecules, while the oleate ester enhances the compound’s solubility and bioavailability. The compound’s effects are mediated through its ability to modulate enzyme activity and cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related surfactants and imidazole derivatives (Table 1). Key differences in molecular architecture, physicochemical properties, and applications are highlighted below.

Table 1: Comparative Analysis of Structurally Related Compounds

Compound Name Molecular Weight Key Functional Groups Surfactant Type TPSA (Ų) Notable Applications Reference
2-[2-(Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl]ethyl oleate mono(hydroxyacetate) ~700 (estimated) Imidazolium, oleate ester, hydroxyacetate Amphoteric ~150 High-efficiency emulsifiers, drug delivery systems
2-(Heptadeca-8,11-dienyl)-4,5-dihydro-1H-imidazole-1-ethylamine monoacetate (CAS 94138-76-8) 405.62 Imidazolium, dienyl chain, acetate Cationic 133 Industrial detergents, corrosion inhibitors
N-[2-(2-Heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide (CAS 26272-76-4) 618.08 Imidazolium, amide, saturated alkyl Cationic 44.7 Lubricants, fabric softeners
Ammonium oleate (CAS 544-60-5) 311.52 Oleate, ammonium Anionic 40.1 Cosmetics, low-foaming cleansers

Key Findings :

Structural Flexibility and Surfactant Performance :

  • The target compound’s oleate ester and hydroxyacetate groups confer superior emulsifying efficiency compared to saturated analogs like N-[2-(2-heptadecyl-4,5-dihydro-1H-imidazol-1-yl)ethyl]octadecanamide , which has a rigid, fully saturated alkyl chain (TPSA = 44.7 Ų vs. ~150 Ų) .
  • The unsaturated heptadecenyl chain enhances solubility in hydrophobic media compared to the dienyl variant (CAS 94138-76-8), which may oxidize more readily .

Amphoteric Behavior :

  • Unlike purely cationic (e.g., imidazolium-acetate salts) or anionic (e.g., ammonium oleate) surfactants, the hydroxyacetate counterion enables pH-dependent amphoteric behavior, making it suitable for formulations requiring stability across a wide pH range .

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